molecular formula C9H11NO4S B1210130 L-Cysteine, S-(3,4-dihydroxyphenyl)- CAS No. 77504-33-7

L-Cysteine, S-(3,4-dihydroxyphenyl)-

Cat. No.: B1210130
CAS No.: 77504-33-7
M. Wt: 229.26 g/mol
InChI Key: AITAKZZIENHLPJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Classification

L-Cysteine, S-(3,4-dihydroxyphenyl)-, commonly referred to as cysteinyldopa , is a sulfur-containing catecholamine derivative formed via the nucleophilic addition of cysteine to dopaquinone during melanogenesis. Its systematic IUPAC name is (2R)-2-amino-3-[(3,4-dihydroxyphenyl)sulfanyl]propanoic acid , with the molecular formula C₁₂H₁₆N₂O₆S and a molecular weight of 316.33 g/mol . Classified as a tyrosine derivative , it belongs to the family of thioether-linked amino acids and serves as a key intermediate in pheomelanin biosynthesis.

Isomeric Forms (5-S, 2-S, and 6-S Variants)

Cysteinyldopa exists in three regioisomeric forms, distinguished by the position of the cysteine-thiol linkage on the catechol ring:

  • 5-S-Cysteinyldopa : The most biologically prevalent isomer, formed via preferential nucleophilic attack at the 5-position of dopaquinone. This isomer is elevated in melanoma patients and serves as a diagnostic biomarker.
  • 2-S-Cysteinyldopa : Synthesized through anomalous regioselectivity during oxidative coupling, this isomer is less common in vivo but has been isolated in synthetic studies.
  • 6-S-Cysteinyldopa : A minor isomer identified in vitro, with limited natural occurrence.
Isomer CAS Number Key Structural Feature Biological Relevance
5-S 19641-92-0 Cysteine bonded at catechol 5-position Melanoma biomarker
2-S 25565-17-7 Cysteine bonded at catechol 2-position Synthetic byproduct
6-S 64003-39-0 Cysteine bonded at catechol 6-position Rare in biological systems

Stereochemistry and Conformational Analysis

The compound exhibits two chiral centers: one at the α-carbon of the cysteine moiety (R configuration) and one at the β-carbon of the dihydroxyphenyl group (S configuration). The 5-S-L-cysteinyl-L-dopa diastereomer predominates in humans, while synthetic routes yield mixtures requiring chromatographic separation. Conformational studies reveal restricted rotation about the thioether bond, stabilizing planar arrangements that facilitate π-π stacking in melanosomal matrices.

Physicochemical Characteristics

  • Solubility : Moderately soluble in water (1.69 g/L at 25°C) due to zwitterionic interactions.
  • pKa : Acidic protons at C-3 (pKa 1.20) and C-4 (pKa 8.95) of the catechol ring, with additional ionization at the α-carboxyl (pKa 2.10) and α-amino (pKa 9.18) groups.
  • LogP : -3.74, indicating hydrophilic behavior despite the aromatic scaffold.

Spectroscopic Profiles

NMR Characterization

¹H NMR (100 MHz, D₂O) of 5-S-cysteinyldopa reveals:

  • Aromatic protons : Doublets at δ 6.72 (1H, J = 2.1 Hz, H-6) and δ 6.68 (1H, J = 8.3 Hz, H-2), with a singlet at δ 6.52 (1H, H-5).
  • Cysteine moiety : Multiplet at δ 4.21 (1H, H-α), with ABX coupling to δ 3.12 (2H, H-β).

¹³C NMR assignments include:

  • Catechol carbons: δ 145.2 (C-3), δ 144.8 (C-4).
  • Thioether linkage: δ 38.5 (C-S).

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) of the pentafluoropropionyl (PFP) methyl ester derivative (m/z 928) yields characteristic fragments:

  • Base peak : m/z 119 (C₂F₅⁺).
  • Key ions : m/z 869 (M⁺–CO₂CH₃), m/z 765 (M⁺–NH=COHC₂F₅), and m/z 248 (CH₂CHNHCOC₂F₅).

UV-Visible and Fluorescence Properties

  • UV-Vis : λₘₐₓ at 292 nm (ε = 2,800 M⁻¹cm⁻¹) and 255 nm (ε = 3,450 M⁻¹cm⁻¹), attributed to catechol π→π* transitions.
  • Fluorescence : Weak emission at λₑₘ 340 nm (λₑₓ 280 nm), quenched in aqueous media due to catechol oxidation.

Properties

CAS No.

77504-33-7

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

(2R)-2-amino-3-(3,4-dihydroxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H11NO4S/c10-6(9(13)14)4-15-5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1

InChI Key

AITAKZZIENHLPJ-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1SCC(C(=O)O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1SC[C@@H](C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1SCC(C(=O)O)N)O)O

Synonyms

4-S-cysteinylcatechol

Origin of Product

United States

Preparation Methods

Direct Reaction of L-Cysteine with Dopaquinone

The primary non-enzymatic method involves the nucleophilic addition of L-cysteine to dopaquinone (DQ), a reactive ortho-quinone derived from the oxidation of L-dopa. Density functional theory (DFT) calculations have elucidated the mechanism:

  • Deprotonation of Cysteine : At physiological pH, the thiol group of L-cysteine (pKa ~8.3) exists as a thiolate ion (Cys–S⁻), enhancing its nucleophilicity.

  • Nucleophilic Attack on DQ : Cys–S⁻ preferentially attacks the C3–C4 bridge of DQ, forming a metastable intermediate. This intermediate undergoes migration to the C5 or C2 positions, with C5 being favored (74% yield) over C2 (14%).

  • Proton Rearrangement : Sequential proton transfers from the cysteinyl –NH₃⁺ to carbonyl oxygens stabilize the adduct, yielding 5-S-cysteinyldopa (major product) or 2-S-cysteinyldopa (minor product).

Key Reaction Conditions :

  • pH : Optimal at 8.5–9.0 to maximize thiolate formation.

  • Temperature : Room temperature (25°C) suffices for rapid kinetics.

  • Yield : ~88% conversion of DQ to cysteinyldopa isomers under anaerobic conditions.

Enzymatic Synthesis Using Tyrosinase

In Situ Generation of Dopaquinone

Tyrosinase catalyzes the oxidation of L-dopa to DQ, which subsequently reacts with L-cysteine:

  • Enzymatic Oxidation :

    L-DopaTyrosinase, O2Dopaquinone+H2O\text{L-Dopa} \xrightarrow{\text{Tyrosinase, O}_2} \text{Dopaquinone} + \text{H}_2\text{O}
  • Thiol Conjugation :

    DQ+L-Cysteine5-S-Cysteinyldopa+H2O\text{DQ} + \text{L-Cysteine} \rightarrow 5\text{-S-Cysteinyldopa} + \text{H}_2\text{O}

Experimental Data :

  • Enzyme Activity : Tyrosinase from Agaricus bisporus achieves 95% DQ conversion at pH 6.8.

  • Cysteine Concentration : A 1:2 molar ratio of DQ to cysteine maximizes adduct formation.

Glutathionedopa as a Precursor

Glutathionedopa (γ-glutamyl-cysteinylglycine-dopa) serves as a biosynthetic precursor. In melanocytes and melanoma tissues, γ-glutamyl transpeptidase hydrolyzes glutathionedopa to cysteinyldopa:

  • Hydrolysis Pathway :

    Glutathionedopaγ-glutamyl transpeptidaseCysteinylglycinedopapeptidase5-S-Cysteinyldopa\text{Glutathionedopa} \xrightarrow{\gamma\text{-glutamyl transpeptidase}} \text{Cysteinylglycinedopa} \xrightarrow{\text{peptidase}} \text{5-S-Cysteinyldopa}
  • In Vitro Validation : Incubation of glutathionedopa with guinea pig kidney homogenate produced 22.2 μg of cysteinyldopa per 2 hours, while human melanoma homogenate yielded 14.1–15.8 μg.

Inhibitors : Glutathione (3×10⁻² M) completely blocks cysteinyldopa formation by competing for enzymatic binding sites.

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

Method Yield Reaction Time Complexity
Non-Enzymatic (DQ + Cys)88%MinutesLow (single step)
Enzymatic (Tyrosinase)95%HoursModerate (pH control)
Glutathionedopa Hydrolysis14–22 μg2 hoursHigh (enzyme isolation)

Side Reactions and Byproducts

  • Dopaquinone Cyclization : Competing intramolecular cyclization of DQ forms leukodopachrome, reducing cysteinyldopa yield.

  • Disulfide Formation : Excess cysteine leads to 2,5-SS-dicysteinyldopa, a dimeric byproduct.

Industrial and Laboratory-Scale Considerations

Scalability of Non-Enzymatic Synthesis

Large-scale production favors chemical methods due to faster kinetics and lower costs. However, anaerobic conditions are critical to prevent DQ oxidation. A continuous-flow reactor with nitrogen purging achieves 85% yield at 10 L scale.

Enzymatic Method Optimization

Immobilizing tyrosinase on chitosan beads enhances reusability (≥5 cycles with <10% activity loss) and simplifies product purification .

Q & A

Q. What are the recommended synthetic routes for L-Cysteine, S-(3,4-dihydroxyphenyl)-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling L-cysteine with a 3,4-dihydroxyphenyl derivative under mild, controlled conditions. For example, analogous cysteine derivatives are synthesized using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) . Optimization includes:

  • Stoichiometric ratios: A 1:1.2 molar ratio of L-cysteine to the phenyl derivative minimizes side reactions.
  • Temperature control: Reactions are conducted at 0–4°C to prevent oxidation of the dihydroxyphenyl group.
  • Purification: Column chromatography with silica gel (eluent: methanol/chloroform gradients) or recrystallization improves purity (>95%) .

Q. What analytical techniques are most effective for characterizing L-Cysteine, S-(3,4-dihydroxyphenyl)-, and how are structural ambiguities resolved?

Methodological Answer:

  • High-performance liquid chromatography (HPLC): Reverse-phase C18 columns with UV detection at 280 nm (for phenolic absorption) confirm purity .
  • Mass spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak (e.g., m/z 267.30 for C12H13NO4S) and fragments to validate the structure .
  • Nuclear magnetic resonance (NMR): 1H and 13C NMR resolve stereochemical ambiguities. For instance, the cysteine β-proton signal (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.5–7.0 ppm) confirm regioselective substitution .

Q. What safety protocols should be followed when handling L-Cysteine, S-(3,4-dihydroxyphenyl)- in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1 skin sensitizer) .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols.
  • Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How does the stereochemistry of L-Cysteine, S-(3,4-dihydroxyphenyl)- influence its reactivity and biological interactions, and what experimental approaches validate these effects?

Methodological Answer:

  • Chiral chromatography: Use chiral stationary phases (e.g., amylose-based) to separate enantiomers and assess their differential bioactivity .
  • Molecular docking: Compare binding affinities of enantiomers with target proteins (e.g., tyrosine hydroxylase or antioxidant enzymes) using software like AutoDock Vina .
  • In vitro assays: Test enantiomers in radical scavenging assays (e.g., DPPH or ABTS) to correlate stereochemistry with antioxidant efficacy .

Q. What mechanisms underlie the oxidative degradation of L-Cysteine, S-(3,4-dihydroxyphenyl)-, and how can researchers mitigate instability during experimental workflows?

Methodological Answer:

  • Mechanistic studies: Monitor degradation products (e.g., quinones or dimerized species) via LC-MS under controlled oxidative conditions (H2O2 or Fe2+ catalysts) .
  • Stabilization strategies: Add antioxidants (e.g., ascorbic acid at 1 mM) or store solutions in amber vials under nitrogen at −80°C to suppress oxidation .

Q. How can researchers design assays to evaluate the compound’s bioactivity, particularly in models of oxidative stress or neurotoxicity?

Methodological Answer:

  • Cellular models: Use SH-SY5Y neuroblastoma cells treated with rotenone to induce oxidative stress; measure viability via MTT assay and ROS levels with DCFH-DA .
  • Enzymatic assays: Evaluate inhibition of monoamine oxidase (MAO) using Amplex Red kits to assess neuroprotective potential .
  • In vivo models: Administer the compound to Drosophila melanogaster or zebrafish models of Parkinson’s disease and quantify dopaminergic neuron survival via immunohistochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.